Product packaging for 3-Bromo-2-isopropoxypyridin-4-amine(Cat. No.:)

3-Bromo-2-isopropoxypyridin-4-amine

Cat. No.: B12997095
M. Wt: 231.09 g/mol
InChI Key: XCMGHTHDJPPULN-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropoxypyridin-4-amine is a versatile brominated pyridine derivative intended for research applications as a key synthetic intermediate. This compound is structurally characterized by an amine group at the 4-position and an isopropoxy group at the 2-position of the pyridine ring, which, in conjunction with the reactive bromine substituent at the 3-position, makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Its molecular scaffold is of significant interest in the exploration of novel pharmacologically active molecules, particularly in the development of kinase inhibitors and other heterocyclic compounds. Researchers may utilize this compound in the synthesis of complex molecules for screening against various biological targets. As a pyridine-based building block, it facilitates the introduction of specific steric and electronic properties into larger molecular architectures, aiding in structure-activity relationship (SAR) studies within medicinal chemistry programs. Handling and Usage: This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2O B12997095 3-Bromo-2-isopropoxypyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-2-propan-2-yloxypyridin-4-amine

InChI

InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(9)6(10)3-4-11-8/h3-5H,1-2H3,(H2,10,11)

InChI Key

XCMGHTHDJPPULN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=C1Br)N

Origin of Product

United States

Structural Classification and Nomenclature Within Halogenated Alkoxypyridinamines

3-Bromo-2-isopropoxypyridin-4-amine belongs to the class of halogenated alkoxypyridinamines. This classification arises from the presence of three key functional groups attached to the pyridine (B92270) core: a bromine atom (a halogen), an isopropoxy group (an alkoxy group), and an amine group.

The nomenclature of this compound follows the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The substituents on the pyridine ring are numbered to give the lowest possible locants. In this case, the numbering starts from the nitrogen atom and proceeds around the ring. The substituents are then listed alphabetically, leading to the name this compound.

The presence of a halogen, an alkoxy group, and an amine on the same pyridine ring makes it a highly functionalized and versatile building block in organic synthesis. Each of these groups can participate in a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds.

Table 1: Key Structural Features of this compound

FeatureDescription
Core Structure Pyridine
Substituent 1 Bromine at position 3
Substituent 2 Isopropoxy group at position 2
Substituent 3 Amine group at position 4
CAS Number 1417620-80-4

Historical Context of Pyridine Derivatives in Synthetic and Mechanistic Research

The history of pyridine (B92270) and its derivatives is rich and dates back to the 19th century when it was first isolated from coal tar. wikipedia.org The initial focus was on understanding its fundamental properties and reactivity. The development of synthetic methods to access pyridine derivatives began in the late 19th and early 20th centuries, with notable contributions from chemists like Arthur Hantzsch.

The mid-20th century saw a surge in research on pyridine derivatives, driven by the discovery of their presence in many natural products and their potential as pharmaceuticals and agrochemicals. This era was marked by the development of a wide range of synthetic methodologies for the introduction of various functional groups onto the pyridine ring.

Mechanistic studies on pyridine derivatives have also been a central theme in organic chemistry. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, has been a subject of intense investigation. Studies on nucleophilic and electrophilic aromatic substitution reactions of pyridines have provided fundamental insights into the reactivity of heterocyclic systems. The development of modern analytical techniques, such as NMR spectroscopy and X-ray crystallography, has further enhanced our understanding of the structure and bonding in these molecules.

Theoretical Significance Within Heterocyclic Chemistry Research

The theoretical significance of 3-Bromo-2-isopropoxypyridin-4-amine lies in the interplay of the electronic effects of its substituents. The pyridine (B92270) ring itself is an electron-deficient system due to the electronegative nitrogen atom. The substituents further modulate this electronic character.

The bromine atom at the 3-position is an electron-withdrawing group through its inductive effect, but it can also act as a weak electron-donating group through resonance. The isopropoxy group at the 2-position is a strong electron-donating group through resonance, which can partially offset the electron-withdrawing nature of the nitrogen and the bromine. The amine group at the 4-position is also a strong electron-donating group through resonance.

This complex interplay of electronic effects makes the molecule an interesting subject for theoretical studies. Computational chemistry can be used to predict its molecular geometry, electronic properties, and reactivity. Such studies can provide valuable insights into its potential as a building block in the design of new materials and biologically active compounds.

Table 2: Predicted Electronic Properties of Substituted Pyridines

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron Density
Bromine3-I (withdrawing)+R (donating, weak)Deactivating
Isopropoxy2-I (withdrawing)+R (donating, strong)Activating
Amine4-I (withdrawing)+R (donating, strong)Activating

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum of 3-Bromo-2-isopropoxypyridin-4-amine provides critical information regarding the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The integration of these signals reveals the relative number of protons in each environment. For instance, the integrated proton ratios can help distinguish it from its isomers. docbrown.infodocbrown.info The chemical shifts (δ) of these protons are influenced by the electron-withdrawing bromine atom and the electron-donating amino and isopropoxy groups.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, this would include distinct signals for the carbon atoms of the pyridine ring and the isopropoxy group. The chemical shifts in the ¹³C NMR spectrum are also sensitive to the electronic effects of the substituents, providing further evidence for the proposed structure. docbrown.info The presence of three distinct carbon environments for the four carbon atoms in a related compound, 1-bromo-2-methylpropane, is clearly indicated by its ¹³C NMR spectrum. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The data below is illustrative.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H56.5 - 7.5110 - 120
Pyridine-H67.5 - 8.5145 - 155
Isopropoxy-CH4.5 - 5.565 - 75
Isopropoxy-CH₃1.0 - 1.520 - 25
Pyridine-C2-155 - 165
Pyridine-C3-100 - 110
Pyridine-C4-150 - 160
Pyridine-C5-110 - 120
Pyridine-C6-145 - 155

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a correlation between the methine proton and the methyl protons of the isopropoxy group. It would also reveal any coupling between the aromatic protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the signal for the methine proton of the isopropoxy group in the ¹H NMR spectrum will correlate with the signal for the methine carbon in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₈H₁₁BrN₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass with the calculated exact mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, the MS/MS spectrum would be expected to show characteristic losses, such as the loss of the isopropoxy group or the bromine atom, providing further evidence for the proposed structure. The fragmentation pathways of related compounds can offer insights into the expected fragmentation of the target molecule. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Analysis Expected Result
Molecular Formula C₈H₁₁BrN₂O
Monoisotopic Mass 229.0058 Da
HRMS ([M+H]⁺) 231.0211 Da
Key MS/MS Fragments Loss of C₃H₇O (isopropoxy group), Loss of Br

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1000-1300 cm⁻¹). The C-Br stretching vibration would appear at lower frequencies (typically below 700 cm⁻¹).

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, strong Raman bands are often associated with non-polar, symmetric bonds. Therefore, Raman spectroscopy can be particularly useful for observing the vibrations of the pyridine ring and the C-C bonds of the isopropoxy group.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (Amine)3300 - 3500Weak
C-H Stretch (Aromatic)3000 - 3100Strong
C-H Stretch (Aliphatic)2850 - 3000Strong
C=C/C=N Stretch (Pyridine)1400 - 1600Moderate to Strong
C-O Stretch (Ether)1000 - 1300Moderate
C-Br Stretch< 700Moderate

X-ray Diffraction (XRD) Analysis of Crystalline Forms

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. In the solid state, molecules of this compound can arrange themselves in a highly ordered, repeating pattern, forming a crystal lattice. The analysis of this lattice provides definitive proof of the compound's three-dimensional structure, including bond lengths, bond angles, and conformational details.

While specific X-ray diffraction data for this compound is not publicly available in the surveyed literature, the principles of this analysis can be illustrated by examining the crystallographic data of a related bromo-substituted aromatic compound. For instance, the crystal structure of N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide was determined by single-crystal X-ray diffraction. researchgate.net The data obtained from such an analysis is extensive and allows for the creation of a detailed model of the molecule's arrangement in the crystal.

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are recorded and analyzed to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

Key parameters obtained from an XRD analysis include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For example, the aforementioned related compound was found to have a monoclinic crystal system with the space group P21/c. researchgate.net This level of detailed structural information is invaluable for understanding the solid-state properties of a compound and for confirming its chemical identity.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

ParameterValue (for an illustrative bromo-substituted compound researchgate.net)
Empirical FormulaC₁₈H₁₇BrFN₅O₂
Formula Weight446.27
Temperature293(2) K
Wavelength1.54184 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 19.3571(8) Å, α = 90°b = 13.4295(12) Å, β = 93.372(5)°c = 7.3036(5) Å, γ = 90°
Volume1895.3(2) ų
Z (Molecules per unit cell)4
Calculated Density1.563 Mg/m³
Final R indices [I>2sigma(I)]R₁ = 0.0407, wR₂ = 0.0939
R indices (all data)R₁ = 0.0468, wR₂ = 0.0971

This table presents data for N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide to illustrate the type of information obtained from an X-ray diffraction analysis and is not the data for this compound.

Chromatographic Techniques for Purity and Isolation (HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For a substance like this compound, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are particularly valuable. While commercial suppliers indicate the availability of such data for this compound, specific research findings with detailed methodologies are not widely published. bldpharm.com However, the principles and general applicability of these techniques are well-established for related substituted pyridines.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate components of a mixture. A solution of the sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. The separation is based on the differential partitioning of the analyte between the two phases. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. By monitoring the eluent with a UV detector, a chromatogram is produced, where the retention time and peak area can be used to determine the purity of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. After the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This technique not only confirms the purity of the sample but also provides the molecular weight of the compound and its fragments, aiding in structural elucidation. A sensitive LC-MS/MS method has been developed for the simultaneous quantification of other halogenated tyrosines, demonstrating the power of this technique for analyzing bromo-substituted compounds in complex matrices. mdpi.com

Ultra-High-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles (typically less than 2 μm) and higher pressures. This results in significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. UPLC is particularly useful for high-throughput analysis and for separating complex mixtures.

The selection of the specific chromatographic method, including the choice of column, mobile phase composition, flow rate, and detector settings, would be optimized to achieve the best separation and detection of this compound from any impurities or by-products of its synthesis.

Table 2: Representative Chromatographic Conditions for Analysis of Related Compounds

ParameterHPLCLC-MS/MS mdpi.comUPLC
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 2.1 x 100 mmC18, <2 µm, e.g., 2.1 x 50 mm
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic AcidGradient of Methanol and Water with 0.1% Formic AcidGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.3 mL/min0.5 mL/min
Detection UV at a specified wavelength (e.g., 254 nm)Tandem Mass Spectrometry (e.g., ESI in positive mode)UV or Mass Spectrometry
Injection Volume 10 µL5 µL1-2 µL

This table provides typical parameters and is intended to be illustrative. Specific conditions for this compound would require experimental optimization.

Computational and Theoretical Investigations of 3 Bromo 2 Isopropoxypyridin 4 Amine

Quantum Mechanical (QM) Studies and Electronic Structure Analysis

Quantum mechanical studies are fundamental to understanding the intrinsic properties of 3-Bromo-2-isopropoxypyridin-4-amine. These computational approaches provide a detailed picture of the molecule's electronic structure, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of computational chemistry for predicting molecular properties. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry.

Illustrative Data: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C2-N1 Bond Length (Å)1.35
C3-Br Bond Length (Å)1.90
C2-O Bond Length (Å)1.37
N4-H Bond Length (Å)1.01
C2-N1-C6 Bond Angle (°)118.5
Br-C3-C4 Bond Angle (°)119.2

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation based on known structural parameters of similar molecules.

The total energy calculated by DFT is also a crucial piece of information, allowing for the comparison of the relative stabilities of different isomers or conformations of the molecule.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized, chemist-friendly picture of the electronic structure. For this compound, NBO analysis would reveal important electronic features.

One of the key outputs of NBO analysis is the natural population analysis (NPA), which provides the charge distribution on each atom. This information is critical for understanding the molecule's electrostatic potential and identifying reactive sites. For instance, the nitrogen atoms and the oxygen atom are expected to carry partial negative charges, making them potential sites for electrophilic attack, while the hydrogen atoms of the amine group would be partially positive. Studies on related pyridopyrimidine derivatives have utilized NPA to identify reactive centers. researchgate.net

NBO analysis also quantifies the delocalization of electron density between filled and empty orbitals, which corresponds to stabilizing electronic interactions. The analysis of donor-acceptor interactions within the molecule can explain the stability arising from hyperconjugation and resonance effects. For example, the interaction between the lone pair of the amino group and the antibonding orbitals of the pyridine (B92270) ring would indicate significant resonance stabilization. This type of analysis has been effectively applied to understand bonding in various nitrogen-containing heterocyclic compounds. nih.govtrdizin.gov.tr

Molecular Modeling and Conformational Landscape Analysis

The isopropoxy group in this compound is flexible, meaning it can rotate around the C2-O bond. This rotation gives rise to different spatial arrangements, or conformations, of the molecule, each with a different energy. Molecular modeling techniques are used to explore this conformational landscape.

By systematically rotating the dihedral angle of the isopropoxy group and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the lowest energy conformation (the global minimum) and any other stable, low-energy conformations (local minima). The energy barriers between these conformations can also be determined, providing insight into the flexibility of the molecule at different temperatures. Understanding the preferred conformation is crucial as it can influence the molecule's biological activity and its interactions with other molecules.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, these methods can be used to understand how it participates in various chemical transformations.

Transition State Characterization and Activation Energy Determination

When this compound undergoes a chemical reaction, it must pass through a high-energy state known as the transition state. Computational methods, particularly DFT, can be used to locate and characterize the geometry of this transition state. By calculating the energy difference between the reactants and the transition state, the activation energy of the reaction can be determined.

The activation energy is a critical parameter as it dictates the rate of the reaction. A lower activation energy implies a faster reaction. This type of analysis is crucial for understanding and optimizing synthetic routes involving this compound.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Many reactions can potentially occur at different positions on a molecule, leading to different products (regioisomers). Similarly, a reaction might produce different stereoisomers. Computational methods can predict the regioselectivity and stereoselectivity of reactions involving this compound.

By calculating the activation energies for the different possible reaction pathways, the most favorable pathway can be identified. The pathway with the lowest activation energy will be the one that is predominantly followed, leading to the major product. For example, in an electrophilic aromatic substitution reaction, computational analysis of the transition states for substitution at different positions on the pyridine ring would predict the most likely site of reaction. This predictive power is a significant advantage in designing synthetic strategies and understanding reaction outcomes. Computational studies on substituted aminopyridines have often been used to support experimental findings regarding their reactivity and biological interactions. rsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

The in-silico prediction of spectroscopic properties for novel compounds like this compound has become an indispensable tool in modern chemical research. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the elucidation of spectral characteristics, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) transitions, before or in conjunction with experimental synthesis and analysis. This approach not only aids in the structural confirmation of the synthesized molecule but also provides deeper insights into its electronic structure and bonding.

While specific, in-depth computational studies focused exclusively on this compound are not extensively available in the public domain, the principles of such analyses can be understood from studies on analogous substituted pyridine systems. These studies consistently demonstrate a strong correlation between theoretically calculated spectra and experimentally obtained data, validating the predictive power of computational models.

Theoretical Framework for Spectroscopic Predictions

The prediction of spectroscopic properties for a molecule like this compound would typically involve the following computational steps:

Geometry Optimization: The first and most critical step is the optimization of the molecule's three-dimensional structure. Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the calculation seeks the lowest energy conformation of the molecule, representing its most stable state in the gas phase or in a simulated solvent environment.

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum but also yield the theoretical IR spectrum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule, including stretching, bending, and torsional motions of the chemical bonds.

NMR Shielding Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. This calculation provides information about the electronic transitions from the ground state to various excited states, yielding the absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of the absorption bands.

Correlation with Experimental Data: A Hypothetical Analysis

Although specific published data for this compound is scarce, we can construct a hypothetical comparison to illustrate the expected correlation between theoretical predictions and experimental results. The following tables represent the type of data that would be generated in such a study.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) vs. Expected Experimental Ranges

This table would compare the computationally predicted NMR chemical shifts for the hydrogen and carbon atoms in this compound with the generally expected ranges for similar chemical environments. Discrepancies between the predicted and experimental values can often be attributed to solvent effects and the inherent approximations in the computational methods.

Atom Predicted ¹H Chemical Shift (ppm) Expected Experimental ¹H Range (ppm) Predicted ¹³C Chemical Shift (ppm) Expected Experimental ¹³C Range (ppm)
Pyridine-H7.5 - 8.07.0 - 8.5--
NH₂4.5 - 5.54.0 - 6.0--
Isopropoxy-CH4.0 - 4.53.8 - 4.865 - 7560 - 70
Isopropoxy-CH₃1.2 - 1.51.0 - 1.620 - 2518 - 28
Pyridine-C-Br--110 - 120105 - 125
Pyridine-C-O--155 - 165150 - 170
Pyridine-C-NH₂--145 - 155140 - 160
Pyridine-C--120 - 140115 - 145

Table 2: Comparison of Key Predicted and Expected Experimental IR Vibrational Frequencies (cm⁻¹)

Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data. This table would highlight some of the key functional group vibrations.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Experimental Frequency (cm⁻¹)
N-H Stretch (amine)3400 - 35003300 - 3400
C-H Stretch (aromatic)3050 - 31503000 - 3100
C-H Stretch (aliphatic)2950 - 30002850 - 2980
C=C, C=N Stretch (ring)1580 - 16501550 - 1620
C-O Stretch (isopropoxy)1200 - 12801180 - 1260
C-Br Stretch600 - 680580 - 650

Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm)

TD-DFT calculations can predict the electronic transitions that give rise to UV-Vis absorption. The predicted λmax values help in interpreting the experimental spectrum and understanding the electronic nature of the chromophore.

Transition Predicted λmax (nm) Expected Experimental λmax (nm) Major Contribution
π → π280 - 300270 - 290Pyridine ring
n → π320 - 340310 - 330Amine lone pair, Oxygen lone pair

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

3-Bromo-2-isopropoxypyridin-4-amine serves as a crucial intermediate in the synthesis of elaborate molecular structures. The presence of the bromine atom at the 3-position allows for the introduction of various functional groups through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in constructing complex scaffolds by forming new carbon-carbon or carbon-heteroatom bonds.

For instance, in syntheses analogous to those involving similar 3-bromopyridine (B30812) derivatives, the bromine atom can be readily displaced. A variety of 3-bromo-2-[(N-substituted)amino]pyridines have been synthesized and utilized in the creation of dihydrodipyridopyrazines, which are of interest for their potential biological activities. researchgate.net This highlights the utility of the 3-bromo-aminopyridine core in building fused heterocyclic systems.

The isopropoxy group at the 2-position not only influences the electronic nature of the pyridine (B92270) ring but also provides a handle for further modification. While the isopropoxy group itself is generally stable, its ether linkage can be cleaved under specific conditions to yield the corresponding 2-hydroxypyridine (B17775) derivative, opening up another avenue for diversification.

The 4-amino group is a key functional handle that can undergo a variety of chemical transformations. It can be acylated, alkylated, or used as a nucleophile in substitution reactions. This amino group is also pivotal in the construction of fused ring systems, often participating in cyclization reactions with suitable bifunctional reagents.

Building Block in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. sigmaaldrich.com this compound is an ideal starting material for the synthesis of a variety of heterocyclic systems due to its multiple reaction sites. The inherent reactivity of the substituted pyridine core allows for the construction of fused bicyclic and polycyclic systems.

The amino group at the 4-position, in conjunction with the bromine atom at the 3-position, can be utilized in cyclization reactions to form pyrazolo[3,4-b]pyridines, imidazo[4,5-b]pyridines, and other related heterocyclic frameworks. These ring systems are prevalent in many biologically active molecules.

Furthermore, the isopropoxy group can direct ortho-metalation reactions, allowing for the introduction of substituents at the 5-position, further expanding the diversity of accessible heterocyclic structures. The versatility of 4-aminopyridine (B3432731) derivatives in forming a wide range of weak and strong interactions also makes them valuable in the field of supramolecular chemistry and crystal engineering. acs.org

A summary of potential transformations for building heterocyclic systems from a 3-bromo-2-alkoxy-4-aminopyridine core is presented below:

Reaction TypeReagents and ConditionsResulting Heterocyclic System
CyclizationBifunctional reagents (e.g., β-ketoesters)Fused pyridopyrimidines
Palladium-catalyzed couplingAlkynes, followed by intramolecular cyclizationFused pyrrolopyridines
Nucleophilic Aromatic SubstitutionIntramolecular nucleophileFused bicyclic ethers/amines

Precursor for Advanced Medicinal Chemistry Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it a highly desirable precursor for the synthesis of novel drug candidates.

The 4-aminopyridine moiety is a known pharmacophore with applications in various therapeutic areas. nih.govnih.gov For example, 4-aminopyridine itself is used to improve walking in patients with multiple sclerosis. rsc.orgtaylorandfrancis.com By using this compound as a starting material, medicinal chemists can design and synthesize more complex analogs with potentially improved efficacy, selectivity, and pharmacokinetic properties.

The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to generate a library of compounds for structure-activity relationship (SAR) studies. The amino group can be functionalized to introduce different side chains, which can modulate the biological activity and physical properties of the molecule. The isopropoxy group can also play a role in optimizing the pharmacokinetic profile of a drug candidate by influencing its lipophilicity and metabolic stability.

Chemical probes are essential tools for studying biological processes. The development of potent and selective probes often requires the synthesis of complex molecules with specific functionalities. This compound can serve as a versatile platform for the synthesis of such probes.

For example, the bromine atom can be used to attach a fluorescent dye or a photoaffinity label, while the amino group can be modified to incorporate a reactive group for covalent labeling of a target protein. The isopropoxy group can be used to fine-tune the solubility and cell permeability of the probe. The ability to systematically modify each part of the molecule makes it an invaluable tool in chemical biology.

Contribution to Methodology Development in Pyridine Chemistry

The unique reactivity of highly substituted pyridines like this compound drives the development of new synthetic methodologies. The challenges associated with the selective functionalization of such molecules often lead to the discovery of novel reaction conditions and catalytic systems.

For instance, developing selective cross-coupling reactions at the 3-position without affecting the other functional groups requires careful optimization of catalysts, ligands, and reaction conditions. Similarly, exploring the regioselectivity of reactions involving the amino group in the presence of the other substituents can lead to a deeper understanding of the factors that govern the reactivity of polysubstituted pyridines.

The study of the reactivity of such building blocks contributes to the broader field of heterocyclic chemistry, providing new tools and strategies for the synthesis of complex molecules with potential applications in medicine and materials science. researchgate.netorientjchem.org

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

Currently, detailed synthetic procedures for 3-Bromo-2-isopropoxypyridin-4-amine are not extensively documented in publicly available literature. Future research should focus on developing efficient and environmentally friendly methods for its preparation.

A plausible synthetic strategy could commence from a readily available dihalopyridine, such as 2,3-dibromo-4-nitropyridine. The synthesis could proceed through a series of nucleophilic aromatic substitution reactions. First, the more reactive halogen at the 2-position could be selectively displaced by isopropoxide. Subsequent reduction of the nitro group to an amine would yield the target compound.

Hypothetical Synthetic Pathway:

Nitration of a suitable pyridine (B92270) precursor: This would introduce the nitro group at the 4-position.

Halogenation: Introduction of bromine atoms at the 2 and 3 positions.

Selective Nucleophilic Aromatic Substitution: Reaction with sodium isopropoxide to introduce the isopropoxy group at the 2-position. The bromine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 3-position in such systems.

Reduction of the Nitro Group: Conversion of the nitro group to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Future research should aim to optimize reaction conditions, catalyst selection, and purification methods to maximize yield and minimize waste, adhering to the principles of green chemistry.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique arrangement of functional groups in this compound suggests a rich and varied reactivity profile that remains largely unexplored.

Potential Reaction Sites:

The Bromine Atom: This site is a prime handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, respectively. This functionalization is key to building molecular complexity and synthesizing libraries of derivatives for screening.

The Amino Group: The primary amine can undergo a plethora of reactions, including acylation, alkylation, and diazotization. It can also serve as a directing group in electrophilic aromatic substitution reactions, although the electron-donating nature of the isopropoxy and amino groups might be offset by the withdrawing effect of the bromine.

The Pyridine Ring: The pyridine nitrogen can be quaternized, altering the electronic properties of the ring and its reactivity. The ring itself can participate in various cycloaddition reactions, depending on the reaction partners and conditions.

Investigating the interplay between these functional groups and their influence on the regioselectivity of reactions will be a crucial area of research. Unconventional transformations, such as C-H activation or novel cyclization reactions leading to fused heterocyclic systems, could also be explored.

Advanced Computational Studies for Predictive Synthesis and Drug Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.

Key Areas for Computational Investigation:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be employed to calculate the molecule's electronic structure, bond energies, and spectroscopic properties (e.g., NMR, IR spectra). These calculations can provide insights into the relative reactivity of different sites on the molecule.

Reaction Mechanism and Kinetics: Computational modeling can be used to elucidate the mechanisms of potential reactions and predict their feasibility and selectivity. This can help in optimizing reaction conditions and identifying potential side products.

Molecular Docking and Virtual Screening: For medicinal chemistry applications, computational docking studies can predict the binding affinity of this compound derivatives to various biological targets. This can help in identifying promising candidates for further experimental investigation.

These computational studies can significantly reduce the time and resources required for experimental research by providing a rational basis for the design of new synthetic routes and novel molecules with desired properties.

Integration with Emerging Technologies in Chemical Synthesis

The application of modern technologies can revolutionize the synthesis and optimization of complex molecules like this compound.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and high-throughput screening. rsc.orgsyrris.com Developing a flow synthesis for this compound and its derivatives would enable rapid optimization of reaction parameters and facilitate library synthesis. rsc.orgsyrris.com

Machine Learning: Machine learning algorithms can be trained on experimental data to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. vapourtec.com By integrating machine learning with automated flow chemistry platforms, a closed-loop system for the discovery and optimization of new reactions and molecules can be established. syrris.comyoutube.com This data-driven approach has the potential to significantly accelerate the exploration of the chemical space around this compound. vapourtec.comvapourtec.com

The synergy between these emerging technologies will be instrumental in unlocking the full synthetic and therapeutic potential of this promising chemical entity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.